6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
Overview
Description
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a prop-2-en-1-yl group, and a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor followed by the introduction of the prop-2-en-1-yl group. One common method involves the bromination of 1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the dihydropyridin-2-one core can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-azido-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one.
Oxidation: Formation of 6-bromo-1-(prop-2-en-1-yl)-pyridin-2-one.
Reduction: Formation of 6-bromo-1-(prop-2-en-1-yl)-tetrahydropyridine.
Scientific Research Applications
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one: Similar structure but with a fluorine atom instead of bromine.
6-Iodo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one imparts unique reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
6-bromo-1-prop-2-enylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-10-7(9)4-3-5-8(10)11/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDIEEPPFDPIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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